Methyl 6-methyloctanoate

Description

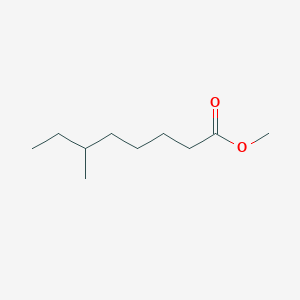

Methyl 6-methyloctanoate (CAS: 5129-62-4) is a branched-chain fatty acid methyl ester with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . Its IUPAC name is this compound, and it is structurally characterized by a methyl branch at the sixth carbon of the octanoic acid chain, esterified with a methanol group. Key physical properties include a boiling point of 196°C, density of 0.872 g/cm³, and a flash point of 71°C . The compound is commonly identified in gas chromatography (GC) analyses due to its distinct retention index (RI) of 1118 on non-polar columns, which aids in its differentiation from linear and other branched esters .

This compound has been studied in diverse contexts, including its role as a pheromone component in insects and as an intermediate in the synthesis of complex branched esters like methyl 4,8-dimethyldecanoate . Its structural uniqueness influences both its chemical reactivity and biological interactions.

Properties

CAS No. |

5129-62-4 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

methyl 6-methyloctanoate |

InChI |

InChI=1S/C10H20O2/c1-4-9(2)7-5-6-8-10(11)12-3/h9H,4-8H2,1-3H3 |

InChI Key |

MMQPDXPEMSYPFH-UHFFFAOYSA-N |

SMILES |

CCC(C)CCCCC(=O)OC |

Canonical SMILES |

CCC(C)CCCCC(=O)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Deoxygenation via Decarboxylation/Decarbonylation

Methyl 6-methyloctanoate undergoes catalytic deoxygenation to produce hydrocarbons under hydrogen-rich conditions. Key findings include:

Reaction Pathways

-

Decarboxylation : Loss of CO<sub>2</sub> yields a hydrocarbon with one fewer carbon (C<sub>9</sub>).

-

Decarbonylation : Loss of CO produces water and a C<sub>9</sub> hydrocarbon.

Catalytic Systems

-

Mechanistic Insights :

Acid-Catalyzed Hydrolysis

Hydrolysis of this compound produces 6-methyloctanoic acid and methanol. Over H-ZSM5 zeolite:

Reaction Conditions

| Catalyst | Temperature | Conversion | Major Products | Byproducts | Source |

|---|---|---|---|---|---|

| H-ZSM5 | 673 K | 48.6% | 6-methyloctanoic acid | Light hydrocarbons | |

| H-ZSM5 | 773 K | 99.7% | Aromatics (toluene, xylene) | C<sub>2</sub>-C<sub>7</sub> alkanes |

-

Key Observations :

Condensation Reactions

Under acidic or oxidative conditions, this compound forms high-molecular-weight products:

Product Distribution

| Conditions | Major Products | Yield | Source |

|---|---|---|---|

| H-ZSM5, 673 K | 8-Pentadecanone, tetradecene | 16–43% | |

| Pt/TiO<sub>2</sub>, 603 K | Octyl-6-methyloctanoate | 10–15% |

-

Mechanism :

Thermal Cracking and Aromatization

At elevated temperatures (>700 K), this compound undergoes pyrolysis and aromatization:

Product Profile

| Temperature | Catalyst | Major Products | Minor Products | Source |

|---|---|---|---|---|

| 773 K | H-ZSM5 | Toluene, ethylbenzene | C<sub>2</sub>-C<sub>4</sub> alkanes | |

| 773 K | None | Alkenes, branched alkanes | CO, CO<sub>2</sub> |

-

Pathways :

Catalyst Deactivation

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Isomers and Homologues

Methyl 6-methyloctanoate belongs to a family of methyl-branched octanoate esters. Key structural analogues include:

- Methyl 5-methyloctanoate (CAS: Not explicitly provided)

- Methyl 7-methyloctanoate (CAS: Not explicitly provided)

- Methyl 8-methyloctanoate (e.g., sandaracopimaric acid methyl ester, CAS: Not explicitly provided)

- Linear methyl octanoate (CAS: 111-11-5)

Table 1: Structural and Physical Property Comparison

Chromatographic Behavior

The retention index (RI) is a critical parameter for distinguishing methyl-branched esters in GC analyses. This compound exhibits an RI of 1118 on non-polar columns, identical to 2-methylpropyl hexanoate but higher than linear methyl octanoate (RI: 1083) . In contrast, esters with branches closer to the ester group (e.g., methyl 7-methyloctanoate) typically elute later due to increased molecular weight and branching effects .

(a) Pheromone Activity

This compound and its isomers have been investigated in insect communication systems. For example, 7-methyloctyl 7-methyloctanoate (7Me7Me), a structurally related compound, was identified as a sex pheromone in Elater ferrugineus beetles .

Key Research Findings

Branch Position Dictates Reactivity: The inability of this compound to form PHAs contrasts with its 7-methyl analogue, emphasizing the role of branch position in enzymatic recognition .

Chromatographic Differentiation: Despite identical RIs with some analogues (e.g., 2-methylpropyl hexanoate), mass spectrometry and synthesis of reference standards enable unambiguous identification .

Limited Natural Occurrence: Unlike 7-methyloctanoate derivatives, this compound is less commonly reported in natural sources, suggesting its synthetic or niche biological roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.